molecular formula C10H11ClO2 B022715 1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one CAS No. 106909-28-8

1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one

Cat. No. B022715
M. Wt: 198.64 g/mol
InChI Key: PKTAOUSNHLFLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one, also known as Chloromethylketone (CMK), is a synthetic compound that has been widely used in scientific research for its unique properties. It is a ketone derivative that contains a chloromethyl group and a hydroxyphenyl group. CMK has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

CMK acts as a covalent inhibitor of serine proteases by irreversibly binding to the active site of the enzyme. The chloromethyl group of CMK reacts with the serine residue of the enzyme, forming a covalent bond and inhibiting its activity. This mechanism of action has been studied extensively in various proteases, including trypsin, chymotrypsin, and elastase.

Biochemical And Physiological Effects

The biochemical and physiological effects of CMK have been studied in various systems. CMK has been shown to inhibit the activity of proteases in vitro and in vivo, leading to a decrease in proteolytic activity. CMK has also been shown to induce apoptosis in cancer cells by inhibiting proteasome activity and promoting the accumulation of misfolded proteins.

Advantages And Limitations For Lab Experiments

CMK has several advantages for use in lab experiments. It is a potent and specific inhibitor of serine proteases, making it a valuable tool for studying protease function and activity. CMK is also stable and easy to handle, allowing for reproducible results. However, CMK has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on CMK. One area of interest is the development of new CMK derivatives with improved specificity and potency for different proteases. Another area of interest is the use of CMK in the study of protein degradation pathways and the development of new therapies for diseases such as cancer and neurodegenerative disorders. Additionally, the potential use of CMK in drug discovery and development is an area of active research.

Synthesis Methods

The synthesis of CMK can be achieved through several methods, including the reaction of 4-hydroxyacetophenone with chloromethyl methyl ether, the reaction of 4-hydroxybenzaldehyde with chloroacetyl chloride, and the reaction of 4-hydroxybenzaldehyde with chloromethyl methyl ether. These methods have been optimized to produce high yields of CMK with minimal impurities.

Scientific Research Applications

CMK has been extensively studied for its potential applications in various fields of scientific research. It has been used as a protease inhibitor in enzymatic assays, as a covalent inhibitor of serine proteases, and as a tool to study the structure and function of proteases. CMK has also been used in the synthesis of various compounds, including peptides and peptidomimetics.

properties

CAS RN

106909-28-8

Product Name

1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-hydroxyphenyl]propan-1-one

InChI

InChI=1S/C10H11ClO2/c1-2-9(12)7-3-4-10(13)8(5-7)6-11/h3-5,13H,2,6H2,1H3

InChI Key

PKTAOUSNHLFLOJ-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1)O)CCl

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)CCl

synonyms

1-Propanone,1-[3-(chloromethyl)-4-hydroxyphenyl]-(9CI)

Origin of Product

United States

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